Acidity Enhancement: pKa Reduction of 2-Fluoropropanedioic Acid Relative to Malonic Acid
2-Fluoropropanedioic acid exhibits markedly enhanced acidity compared to its non-fluorinated parent, malonic acid. The predicted pKa of 2-fluoropropanedioic acid is 0.75 ± 0.34 . In contrast, malonic acid has experimental pKa1 and pKa2 values of 2.83 and 5.69, respectively. The roughly 100-fold increase in acidity for the first deprotonation event (pKa 0.75 vs. 2.83) is a direct consequence of the strong electron-withdrawing inductive effect of the α-fluorine substituent. This pKa difference is significant for controlling protonation state under biological and synthetic conditions.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 0.75 ± 0.34 (Predicted) |
| Comparator Or Baseline | Malonic acid: pKa1 = 2.83, pKa2 = 5.69 (Experimental) |
| Quantified Difference | ΔpKa ≈ 2.1 (first deprotonation) |
| Conditions | Predicted via computational methods for the target; experimentally determined for malonic acid |
Why This Matters
This pKa difference determines the ionization state and hydrogen-bonding capacity at relevant pH values, directly influencing solubility, membrane permeability, and interaction with biological targets, making malonic acid unsuitable as a substitute in pH-sensitive applications.
